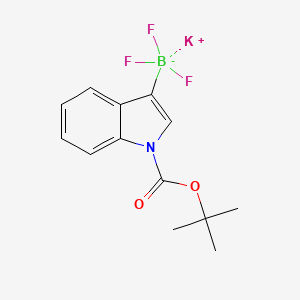
Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborate, also known as Boc-indole-KBF3K, is a boron-containing compound that has gained significant attention in recent years due to its potential applications in various fields of research, including medicinal chemistry, materials science, and catalysis. This compound is a versatile building block that can be used to synthesize a wide range of complex molecules with diverse pharmacological properties.
作用機序
The exact mechanism of action of Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborateBF3K is not fully understood, but it is believed to act as a boron-containing Lewis acid that can form stable complexes with various nucleophiles. This property makes it a useful tool for catalysis and materials science.
Biochemical and Physiological Effects:
Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborateBF3K has not been extensively studied for its biochemical and physiological effects, but it has been shown to be relatively non-toxic and well-tolerated in animal studies. It does not appear to have any significant effects on the central nervous system or other physiological systems.
実験室実験の利点と制限
The main advantages of using Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborateBF3K in lab experiments are its versatility and ease of use. It can be easily synthesized and purified, and it can be used to synthesize a wide range of complex molecules with diverse pharmacological properties. However, one limitation of using this compound is its relatively high cost compared to other boron-containing compounds.
将来の方向性
There are many potential future directions for research involving Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborateBF3K. One area of interest is the development of new inhibitors of protein kinases using this compound as a building block. Additionally, Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborateBF3K could be used to synthesize new materials with unique properties, such as fluorescent dyes and sensors. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential as a therapeutic agent for various diseases.
合成法
The synthesis of Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborateBF3K involves the reaction of potassium fluoride, boron trifluoride diethyl etherate, and tert-butyl 3-(1H-indol-3-yl)propanoate in the presence of a solvent such as acetonitrile or tetrahydrofuran. The reaction proceeds via a nucleophilic substitution mechanism, and the product is obtained in high yields after purification by column chromatography.
科学的研究の応用
Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborateBF3K has been extensively used in scientific research as a versatile building block for the synthesis of various biologically active molecules. This compound has been used to synthesize inhibitors of protein kinases, which are important targets for the treatment of cancer and other diseases. Additionally, Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborateBF3K has been used to synthesize compounds with antibacterial, antifungal, and antiviral activities.
特性
IUPAC Name |
potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BF3NO2.K/c1-13(2,3)20-12(19)18-8-10(14(15,16)17)9-6-4-5-7-11(9)18;/h4-8H,1-3H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYXBMCWOZEIPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN(C2=CC=CC=C12)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BF3KNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2767174.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide](/img/structure/B2767181.png)
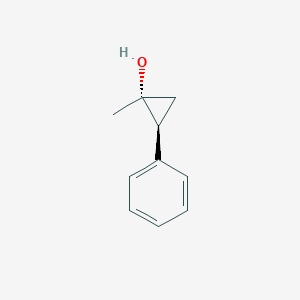
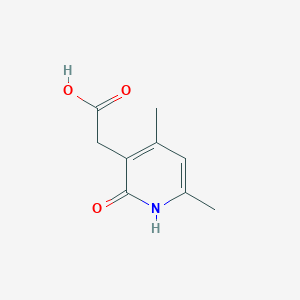
![2-[[1-(2-Methoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2767185.png)
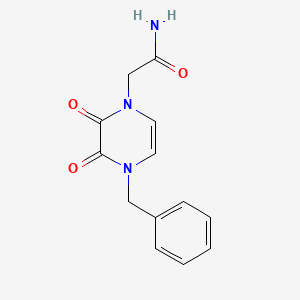
![7-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2767188.png)


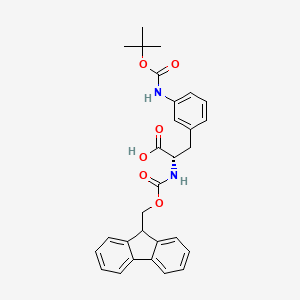

![1-(3,4-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2767195.png)